molecular formula C22H22N2O5 B2590977 benzyl N-(2-oxo-2-{3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-yl}ethyl)carbamate CAS No. 1705969-67-0

benzyl N-(2-oxo-2-{3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-yl}ethyl)carbamate

Cat. No.: B2590977
CAS No.: 1705969-67-0
M. Wt: 394.427
InChI Key: XZIJDKLMTMOCTG-UHFFFAOYSA-N
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Description

Benzyl N-(2-oxo-2-{3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-yl}ethyl)carbamate is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(2-oxo-2-{3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-yl}ethyl)carbamate typically involves multiple steps. One common method is the Claisen–Schmidt condensation reaction, which is used to form the spirocyclic structure. This reaction is carried out under basic or neutral conditions to achieve a high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-oxo-2-{3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-yl}ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Benzyl N-(2-oxo-2-{3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-yl}ethyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of benzyl N-(2-oxo-2-{3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-yl}ethyl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of specific receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-(2-oxo-2-{3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-yl}ethyl)carbamate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

benzyl N-[2-oxo-2-(3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c25-19(14-23-21(27)28-15-16-6-2-1-3-7-16)24-12-10-22(11-13-24)18-9-5-4-8-17(18)20(26)29-22/h1-9H,10-15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIJDKLMTMOCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CNC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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